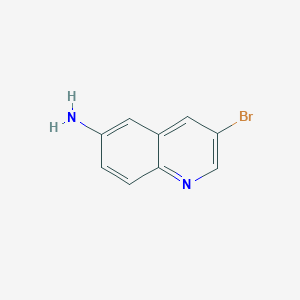

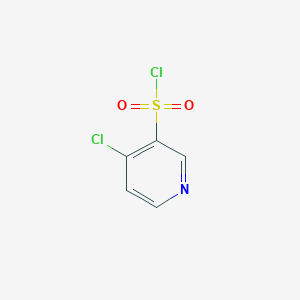

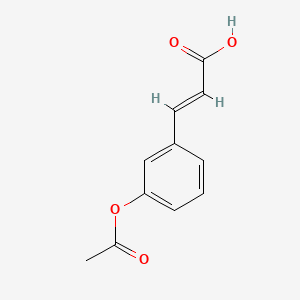

![molecular formula C7H7N3OS B1276358 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 852399-99-6](/img/structure/B1276358.png)

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Description

The compound 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been extensively studied due to its potential pharmacological properties. It has been identified as a key intermediate in the synthesis of various compounds with potential inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Synthesis Analysis

The synthesis of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the conversion of the key intermediate to a 5-bromo-substituted compound followed by an Ullmann reaction . Other methods for synthesizing related compounds include the aza-Wittig reaction , cyclization of thienylthioureas in acidic medium , and reactions involving methyl 3-aminothiophene-2-carboxylate with various reagents . These methods demonstrate the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been confirmed through various analytical techniques, including X-ray analysis . These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is reactive and can be further modified to produce a wide range of derivatives with different substituents at various positions on the ring system. For instance, the synthesis of 7-substituted 3-aminothieno[2,3-d:4,5-d']-dipyrimidin-4(3H)-ones involves the reaction of the core structure with nucleophilic reagents . Additionally, the formation of 5-arylthieno[2,3-d]pyrimidin-4-amines from 2-aminothiophenes showcases the scaffold's ability to undergo multi-step reactions to yield novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties are essential for determining the compound's solubility, stability, and suitability for further development as a pharmacological agent. Although specific physical and chemical properties of the compound are not detailed in the provided papers, such properties are typically characterized using techniques like IR, 1H-NMR, 13C-NMR, and CHN analysis .

Scientific Research Applications

Pharmaceuticals

- Summary of the application : This compound has been used in the synthesis of potential bioactive benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine analogs of MPC-6827 . MPC-6827 is an anticancer agent that has been developed until phase II clinical studies .

- Methods of application : Efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel N - (4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine derivatives .

- Results or outcomes : At the tested concentrations (5 and 10 µM), thieno [3,2-d]pyrimidin-4-amines exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

Anti-Microbial Research

- Summary of the application : A series of novel N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized . These compounds have been tested for their in vitro antimicrobial activity .

- Methods of application : The compounds were synthesized and characterized by 1H and 13C NMR spectrometry . They were then tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), and anti-fungal activity on Aspergillus niger and Fusarium oxysporum .

- Results or outcomes : All synthesized compounds demonstrated moderate activity, and two products exhibited good antibacterial and antifungal activity .

Antitubercular Agents

- Summary of the application : Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

- Methods of application : The compounds were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

- Results or outcomes : Some of the compounds have significant antimycobacterial activity. Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

PI3K Inhibitors

- Summary of the application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors . Inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .

- Methods of application : The thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100fold selectivity against mTOR kinase .

- Results or outcomes : The lead compounds 6g and 6k showed good developability profiles in cell-based proliferation and ADME assays .

Antimycobacterial Agents

- Summary of the application : Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

- Methods of application : The compounds were screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

- Results or outcomes : Some of the compounds have significant antimycobacterial activity. Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

PI3K Inhibitors for Cancer Therapy

- Summary of the application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors . Inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .

- Methods of application : These thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100fold selectivity against mTOR kinase .

- Results or outcomes : The lead compounds 6g and 6k showed good developability profiles in cell-based proliferation and ADME assays .

properties

IUPAC Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLARADPXGNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238316 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

852399-99-6 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)